(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine is a chemical compound with significant applications in organic synthesis and biological research. It is classified as an amine due to the presence of an amino group in its structure. The compound's unique molecular architecture, characterized by methoxy and ethyl groups, enhances its reactivity and interaction with various biological targets.
This compound can be synthesized from commercially available precursors, including 2-methoxyethylamine and 1-(2-methoxyphenyl)ethyl chloride. Its synthesis is well-documented in chemical literature, indicating its relevance in both academic and industrial settings.
The synthesis of (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine typically involves the reaction of 2-methoxyethylamine with 1-(2-methoxyphenyl)ethyl chloride under basic conditions. This process can be summarized as follows:
On an industrial scale, continuous flow reactors may be employed to enhance mixing and heat transfer, optimizing yield and purity. Catalysts can also be utilized to improve reaction efficiency.
The molecular formula of (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine is , with a molecular weight of approximately 209.28 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C12H19NO2 |
Molecular Weight | 209.28 g/mol |
IUPAC Name | N-(2-methoxyethyl)-1-(2-methoxyphenyl)ethanamine |
InChI | InChI=1S/C12H19NO2/c1-10(13-8-9-14-2)11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3 |
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine can participate in several types of chemical reactions:
Common reagents for these reactions include:
The major products formed depend on the specific conditions and reagents used during the reactions.
The mechanism of action for (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine involves its interaction with specific biological targets such as enzymes or receptors. The presence of methoxy and methyl groups influences the compound's binding affinity and specificity, which can affect its biological activity significantly.
The exact pathways and targets are context-dependent but generally involve modulation of enzymatic activity or receptor interactions that can lead to various physiological effects.
The compound is typically a colorless to pale yellow liquid at room temperature with a characteristic odor. It has moderate solubility in water due to the presence of hydrophilic functional groups.
Key chemical properties include:
These properties make the compound suitable for various applications in synthesis and research.
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3